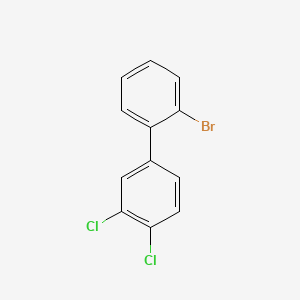

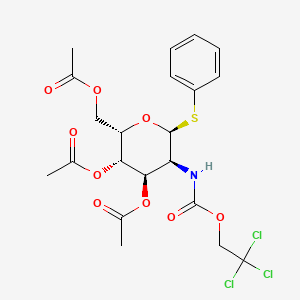

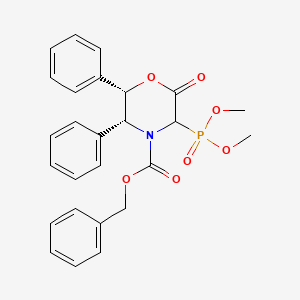

![molecular formula C6H4N2O2S B600032 Imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 17782-81-9](/img/structure/B600032.png)

Imidazo[2,1-b]thiazole-5-carboxylic acid

Vue d'ensemble

Description

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents . They have potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Synthesis Analysis

The synthesis of ethyl 6-methylimidazo-[2,1-b]-thiazole-5-carboxylate involves a solution of (1a)(10.0 g, 99.86 mmol, 1.0 eq) and ethyl-2-chloroacetoacetate (32.87 g, 199.72 mmol, 2 eq) dissolved in 10 V of 1,4-dioxane and heated for 24 h at reflux .Chemical Reactions Analysis

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dear-omative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .Applications De Recherche Scientifique

Anti-Tuberculosis Agent

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs), which include Imidazo[2,1-b]thiazole-5-carboxylic acid, are a promising class of anti-tuberculosis agents . They have shown potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Intracellular Macrophage Potency

Nine diverse ITA analogs, including Imidazo[2,1-b]thiazole-5-carboxylic acid, have been reported to have intracellular macrophage potency with MIC values ranging from 0.0625–2.5 μM and mono-drug resistant potency ranging from 0.0017 to 7 μM .

Anti-Cancer Agent

Imidazo[2,1-b]thiazole-5-carboxylic acid has been used in the synthesis of chalcone derivatives, which have been tested for their anticancer activities . These compounds have shown significant cytotoxic activity on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

Apoptosis Inducer

One of the synthesized chalcone derivatives, compound 3j, has been shown to induce apoptosis in MCF-7 cells . This compound caused mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

DNA Interaction

In silico molecular docking studies have been carried out to investigate the interactions of compound 3j with DNA dodecamer . These studies have helped in understanding the mechanism of action of these compounds .

Caspase-3 Interaction

Molecular docking studies have also been conducted to investigate the interactions of compound 3j with caspase-3 . Caspase-3 is a key enzyme involved in the execution-phase of cell apoptosis .

Mécanisme D'action

Target of Action

Imidazo[2,1-b]thiazole-5-carboxylic acid, also known as ITAs, is a promising class of anti-tuberculosis agents. The primary target of ITAs is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps . This includes:

Biochemical Pathways

The interaction of ITAs with QcrB affects the mycobacterial cytochrome bcc-aa3 super complex, disrupting the electron transport chain . This disruption can lead to a decrease in energy production, affecting the survival and replication of mycobacteria.

Pharmacokinetics

The in vitro ADME properties of ITAs have been studied. For instance, ND-11543, an outstanding compound of the series, was tolerable at >500 mg/kg in mice. At a dose of 200 mg/kg, it displayed good drug exposure in mice with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . These properties suggest that ITAs have good bioavailability.

Result of Action

The interaction of ITAs with QcrB leads to the disruption of the electron transport chain, which is critical for the survival and replication of mycobacteria . This results in potent anti-tuberculosis activity, as demonstrated by the intracellular macrophage potency of diverse ITA analogs .

Orientations Futures

Propriétés

IUPAC Name |

imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIABSKPSCMXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680740 | |

| Record name | Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b]thiazole-5-carboxylic acid | |

CAS RN |

17782-81-9 | |

| Record name | Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the main synthetic approaches to Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives?

A: Researchers have explored various synthetic routes to access diverse Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives. One study successfully synthesized a series of new carboxamide and (1,2,4)oxa-diazole derivatives by reacting imidazo(2,1-b)thiazoles with trichloracetylchloride. [] Another study utilized Imidazo[2,1-b]thiazole-5-carboxylic acids as starting materials to synthesize various esters, including allyl, propargyl, and cyanomethyl esters. [, ] These diverse synthetic strategies highlight the versatility of this chemical scaffold for developing novel compounds.

Q2: What is the primary application explored for Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives in the presented research?

A: The research primarily focuses on exploring the potential of these compounds as antitumor agents. Specifically, the allyl, propargyl, and cyanomethyl esters synthesized in one study were evaluated for their antitumor activity. [, ] While the specific mechanisms of action were not elaborated upon in these studies, the focus on antitumor properties underscores the potential medicinal relevance of this class of compounds.

Q3: Were the synthesized Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives successful as antitumor agents in the presented studies?

A: While the synthesized compounds demonstrated potential as antitumor agents, the studies indicate that they did not exhibit significant antitumor activity under the specific conditions employed. [] This suggests that further investigation, potentially involving structural modifications or different experimental conditions, might be needed to fully unlock their therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

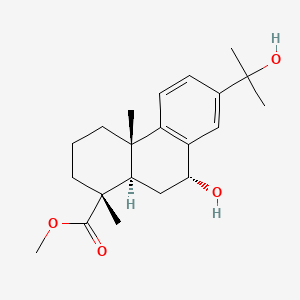

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)